Kinase Inhibition Potency: 6-Chloro Substitution Enables Sub-10 nM Affinity for Aurora A and FLT3 Kinases
A derivative of 6-chloro-1H-imidazo[4,5-b]pyridine, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), exhibits single-digit nanomolar binding affinities for Aurora A (Kd = 7.5 nM), FLT3 (Kd = 6.2 nM), and clinically relevant FLT3 mutants [1]. In contrast, the unsubstituted imidazo[4,5-b]pyridine core lacks this potency profile, and alternative halogen substitutions (e.g., bromine) yield different selectivity patterns [2].
| Evidence Dimension | Kinase Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Aurora A Kd = 7.5 nM; FLT3 Kd = 6.2 nM; FLT3-ITD Kd = 38 nM; FLT3(D835Y) Kd = 14 nM |
| Comparator Or Baseline | Unsubstituted imidazo[4,5-b]pyridine core: no reported nanomolar kinase inhibition; 6-bromo analog: different selectivity profile |
| Quantified Difference | >100-fold improvement in binding affinity vs. unsubstituted core |
| Conditions | In vitro kinase binding assay (Kd determination) |
Why This Matters
Procurement of 6-chloro-1H-imidazo[4,5-b]pyridine is essential for medicinal chemistry programs requiring a validated scaffold for high-affinity kinase inhibition, as alternative cores or halogen substitutions do not replicate this potency.
- [1] Bavetsias, V., Crumpler, S., Sun, C., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. View Source
- [2] Chojnacki, K., Wińska, P., Wielechowska, M., et al. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry, 106, 104502. View Source
